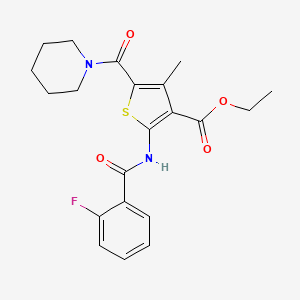

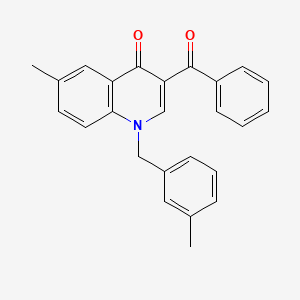

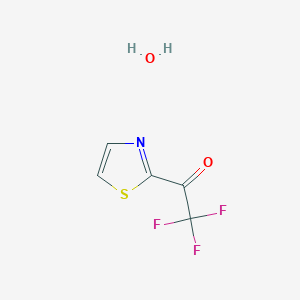

![molecular formula C11H8N6O2 B2377823 N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-55-3](/img/structure/B2377823.png)

N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic molecule. It contains a benzotriazole moiety and a hydroxypyrimidine moiety . These types of compounds are often used in pharmaceuticals and materials science .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule.

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the triazole ring. The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point, IR spectrum, NMR spectrum, and mass spectrum have been used to characterize these compounds .

Scientific Research Applications

Ester Cleavage in Surfactant Micelles

A study by Bhattacharya and Kumar (2005) synthesized derivatives of hydroxybenzotriazole, including N-(1H-benzo[d][1,2,3]triazol-5-yl) variants, examining their catalytic properties in the cleavage of esters within surfactant micelles. This research highlights the application of these compounds in understanding micellar catalysis and their potential use in chemical synthesis and biochemistry Langmuir.

Synthesis of Triazolopyrimidines

Another study focused on the synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine derivatives by Yavolovskii et al. (2003). These compounds were produced through a series of reactions involving hydroxyamino and benzenediazonium salts, showcasing the versatility of N-(1H-benzo[d][1,2,3]triazol-5-yl) derivatives in the creation of novel heterocyclic compounds with potential pharmaceutical applications Russian Journal of General Chemistry.

Antiviral and Anticancer Activities

Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives, showing significant activity against the influenza A virus (H5N1). This study illustrates the potential of N-(1H-benzo[d][1,2,3]triazol-5-yl) derivatives in the development of antiviral drugs ACS Omega.

Mechanism of Action

Target of Action

For instance, some 1,2,3-triazole derivatives have shown significant binding affinity to Heat Shock Protein 90 (HSP90) , a protein with a pivotal role in the folding and assembly of other proteins . Other 1,2,3-triazole derivatives have been reported to interact with acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission .

Mode of Action

For instance, some 1,2,3-triazole derivatives have been found to inhibit HSP90 by binding to its N-terminal ATP-binding pocket . Others have been reported to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

For example, the inhibition of HSP90 can lead to the degradation of its client proteins, affecting multiple signaling pathways involved in cell growth and survival . The inhibition of acetylcholinesterase can enhance cholinergic transmission, affecting various neurological processes .

Pharmacokinetics

The drug-likeness of similar 1,2,3-triazole derivatives has been investigated, suggesting potential bioavailability .

Result of Action

Similar 1,2,3-triazole derivatives have shown various biological activities, including anticancer, antidiabetic, and antioxidant activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2H-benzotriazol-5-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N6O2/c18-10-4-9(12-5-13-10)11(19)14-6-1-2-7-8(3-6)16-17-15-7/h1-5H,(H,14,19)(H,12,13,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKGLNHLBOPPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

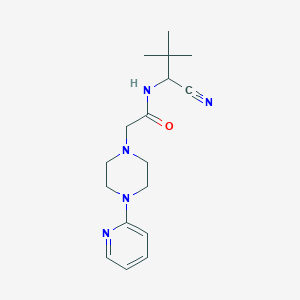

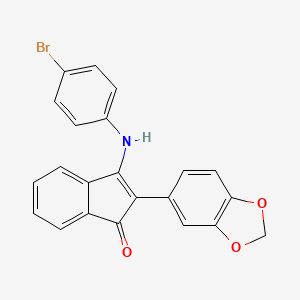

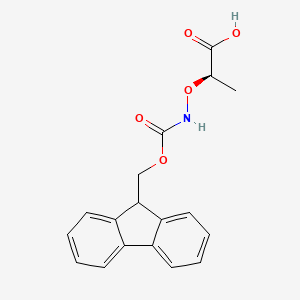

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)

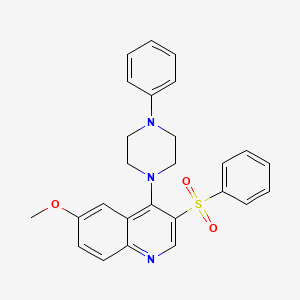

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)

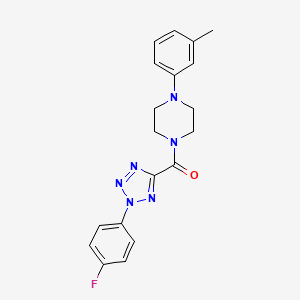

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

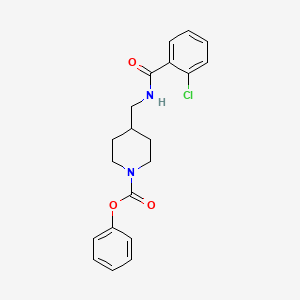

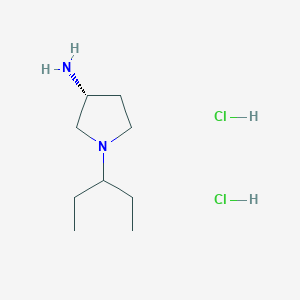

![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2377763.png)